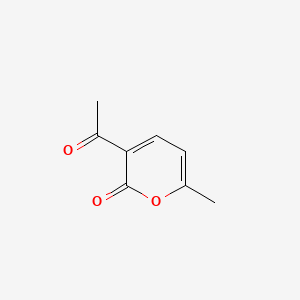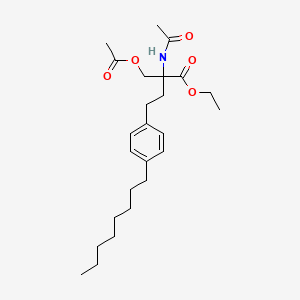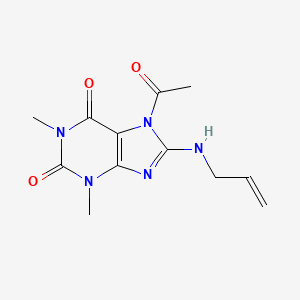
7-Acetyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes an acetyl group at the 7th position, two methyl groups at the 1st and 3rd positions, and a prop-2-enylamino group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione typically involves multiple steps. One common method starts with the alkylation of theobromine (3,7-dimethylxanthine) with an appropriate alkyl halide to introduce the prop-2-enylamino group. This is followed by acetylation at the 7th position using acetic anhydride under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, using industrial-grade reagents and equipment. The reaction conditions would be carefully monitored and controlled to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or prop-2-enylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
7-Acetyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: A naturally occurring purine derivative with similar structural features.
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A compound used in the treatment of respiratory diseases.
Uniqueness
7-Acetyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15N5O3 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
7-acetyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C12H15N5O3/c1-5-6-13-11-14-9-8(17(11)7(2)18)10(19)16(4)12(20)15(9)3/h5H,1,6H2,2-4H3,(H,13,14) |
Clave InChI |
IOJOYSMHXWQTHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





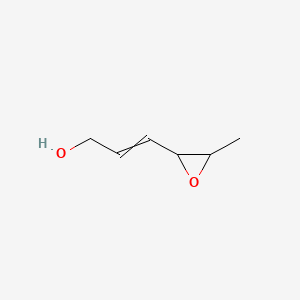
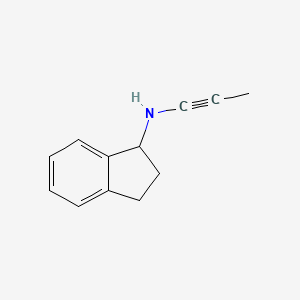
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)

![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

